molecular formula C13H14N2O B2906287 N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide CAS No. 2361645-99-8

N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide

货号 B2906287
CAS 编号: 2361645-99-8
分子量: 214.268
InChI 键: FSLLXDFLRVAWKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of solid tumors and hematological malignancies.

作用机制

N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide selectively targets the DNA-binding domain of Pol I and prevents its interaction with the promoter region of rRNA genes, leading to the inhibition of Pol I transcription and the reduction of rRNA synthesis. This results in the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide also induces DNA damage and activates the DNA damage response pathway, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been shown to have potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has also been shown to enhance the anti-cancer activity of other chemotherapy agents, such as doxorubicin and gemcitabine.

实验室实验的优点和局限性

One advantage of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its selectivity for Pol I transcription, which minimizes off-target effects and toxicity to normal cells. Another advantage is its ability to induce DNA damage and activate the DNA damage response pathway, which may overcome the resistance of cancer cells to chemotherapy. However, one limitation of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its relatively low solubility and bioavailability, which may affect its efficacy in clinical settings. Another limitation is the potential for the development of resistance to N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, which may require the use of combination therapies to overcome.

未来方向

For N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide research include the optimization of its synthesis method and formulation to improve its solubility and bioavailability. Further preclinical and clinical studies are needed to evaluate its safety and efficacy in different cancer types and patient populations. The development of biomarkers for patient selection and response prediction may also enhance the clinical utility of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide. Additionally, the combination of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide with other chemotherapy agents or targeted therapies may improve its anti-cancer activity and overcome the development of resistance.

合成方法

The synthesis of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-methyl-2-propen-1-amine to obtain the desired product. The yield of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.

科学研究应用

N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been extensively studied for its anti-cancer activity, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in preclinical studies for the treatment of solid tumors such as breast, ovarian, and pancreatic cancer. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide works by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and proliferation of cancer cells.

属性

IUPAC Name

N-[1-(3-cyanophenyl)ethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-4-13(16)15(3)10(2)12-7-5-6-11(8-12)9-14/h4-8,10H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLLXDFLRVAWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。